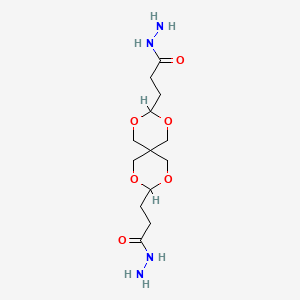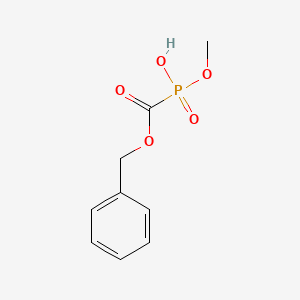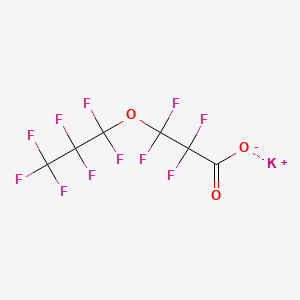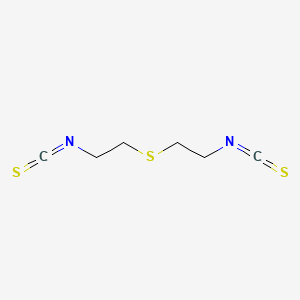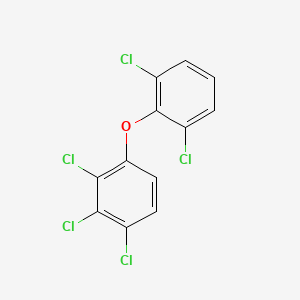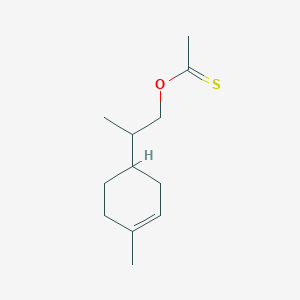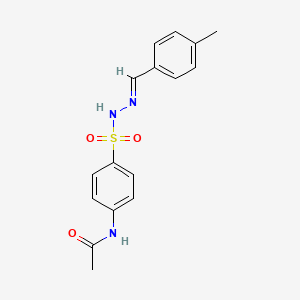
N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide is a chemical compound with the molecular formula C16H17N3O2S It is known for its unique structure, which includes a hydrazino group, a sulfonyl group, and a phenylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide typically involves the condensation of 4-methylbenzaldehyde with hydrazine sulfate to form the corresponding hydrazone. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to a hydrazine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be employed for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Key molecular targets include enzymes involved in inflammation and cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide: Similar structure but with a methoxy group instead of a methyl group.
N-(4-((2-(4-Nitrobenzylidene)hydrazino)sulfonyl)phenyl)acetamide: Contains a nitro group, which alters its chemical properties and biological activity.
N-(4-((2-(4-Chlorobenzylidene)hydrazino)sulfonyl)phenyl)acetamide:
Uniqueness
N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Eigenschaften
CAS-Nummer |
5462-43-1 |
|---|---|
Molekularformel |
C16H17N3O3S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
N-[4-[[(E)-(4-methylphenyl)methylideneamino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H17N3O3S/c1-12-3-5-14(6-4-12)11-17-19-23(21,22)16-9-7-15(8-10-16)18-13(2)20/h3-11,19H,1-2H3,(H,18,20)/b17-11+ |
InChI-Schlüssel |
UHMNRYFLNGLFBV-GZTJUZNOSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


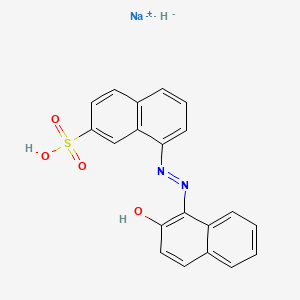
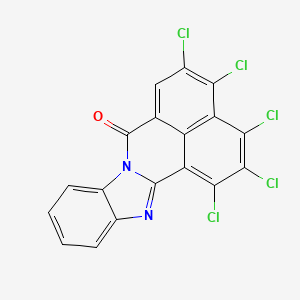


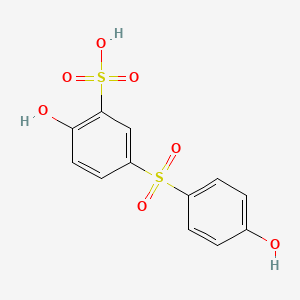
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)


